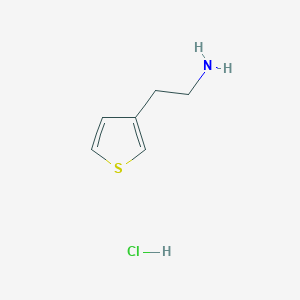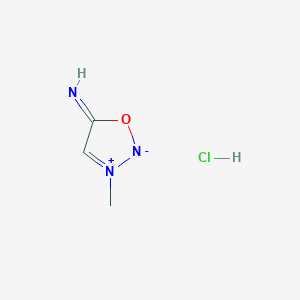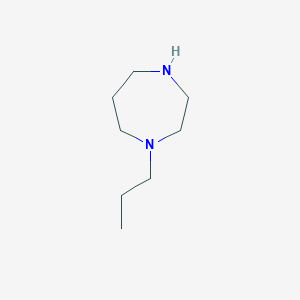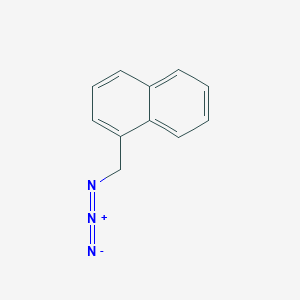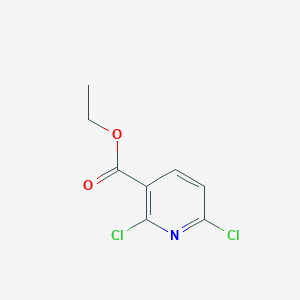
2,3,4-Trimethoxy-6-nitrobenzaldehyde
Übersicht
Beschreibung
2,3,4-Trimethoxy-6-nitrobenzaldehyde (TNB) is a nitrobenzaldehyde derivative that has been used in a variety of scientific research applications. It is an organic compound with a molecular formula of C9H9NO5 and a molar mass of 211.17 g/mol. TNB has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Fluorine-18 Labeling for Aromatic Amino Acids Synthesis
2,3,4-Trimethoxy-6-nitrobenzaldehyde has been explored for its potential in the nucleophilic substitution of nitro groups by fluorine-18 ([18F]) fluoride ion, particularly for the introduction of [18F]fluorine into aromatic amino acids. This compound demonstrated high maximum radiochemical yields, suggesting its value in PET (Positron Emission Tomography) imaging radiopharmaceuticals synthesis due to the efficient [18F]fluorine incorporation. A correlation between the electrophilicity of the leaving group and the reaction rate was observed, indicating the compound's reactive versatility in substitution reactions, with potential side reactions like demethylation of methoxy groups and intramolecular redox reactions being identified (Shen et al., 2009).
Antibacterial Activity
The synthesis of derivatives involving this compound has shown moderate antibacterial activity. Specifically, the compound (2E,3E)-N1,N2-bis(2,3,4-trimethoxy-6-methylbenzylidene)-ethane-1,2-diamine demonstrated this biological activity, indicating the potential of such derivatives for further exploration in antimicrobial applications. The structural arrangement of the molecules suggests that the antibacterial properties may be influenced by specific molecular interactions, such as C–H…O hydrogen bonding (Liang et al., 2009).
Chemical Actinometry and Photochemistry
2-Nitrobenzaldehyde, closely related to this compound, has been utilized as a chemical actinometer for solution and ice photochemistry studies. This application highlights the compound's sensitivity and robustness to light-induced chemical changes, offering a valuable tool for understanding photochemical processes. The findings from such studies provide insights into the photochemistry of nitrobenzaldehydes, including their absorption and quantum yield characteristics, which could be relevant for applications involving light-induced reactions (Galbavy et al., 2010).
Kinetic Modeling and Nitration Studies
Research into the nitration of benzaldehyde, including derivatives like this compound, has led to kinetic modeling that helps understand and predict the yields of nitrobenzaldehyde isomers. Such studies are crucial for optimizing industrial synthesis processes of fine chemicals, providing insights into the effects of mixed acid composition on the reactivity and selectivity of nitration reactions. This knowledge aids in enhancing the efficiency and safety of producing nitrobenzaldehyde compounds (Russo et al., 2017).
Wirkmechanismus
Target of Action
It is known that the compound is a methoxylated heterocycle that is expressed as an acyl group in the reaction .
Mode of Action
2,3,4-Trimethoxy-6-nitrobenzaldehyde is more electrophilic and reactive than its demethylated form, 2,3,4-trimethoxybenzaldehyde . This increased reactivity is due to the methoxy groups on the aromatic rings and the presence of aromatic amino groups . The systematic reaction rate of this molecule is faster than that of 2,3,4-trimethoxybenzaldehyde .
Biochemische Analyse
Biochemical Properties
2,3,4-Trimethoxy-6-nitrobenzaldehyde plays a significant role in biochemical reactions due to its electrophilic nature. The methoxy groups on the aromatic rings enhance its reactivity, making it a potent electrophile. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can be demethylated by specific enzymes to form 2,3,4-trimethoxybenzaldehyde . The interaction with enzymes such as demethylases is crucial for its biochemical activity. Additionally, the nitro group in this compound can participate in redox reactions, further influencing its biochemical properties .
Cellular Effects
This compound has been shown to affect various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s electrophilic nature allows it to interact with cellular proteins and enzymes, potentially leading to changes in their activity. For example, the interaction with toll-like receptor 4 (TLR4) can activate the NFκB signaling pathway, leading to apoptosis in certain cell types . This indicates that this compound can have significant effects on cell function and survival.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. The compound’s electrophilic nature allows it to form covalent bonds with nucleophilic sites on proteins and enzymes. This can lead to enzyme inhibition or activation, depending on the specific interaction. For instance, the binding of this compound to TLR4 can activate downstream signaling pathways, resulting in changes in gene expression and cellular responses . Additionally, the nitro group can participate in redox reactions, further influencing the compound’s molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound can be demethylated to form 2,3,4-trimethoxybenzaldehyde, which may have different biochemical properties . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged activation of signaling pathways and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and cellular changes. For instance, high doses of this compound have been associated with increased apoptosis and changes in gene expression . It is important to determine the threshold doses to avoid toxic or adverse effects in animal studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound can be demethylated by specific enzymes to form 2,3,4-trimethoxybenzaldehyde . This demethylation process is crucial for its metabolic activity. Additionally, the nitro group can participate in redox reactions, influencing the compound’s metabolic pathways . The interaction with enzymes and cofactors is essential for its metabolic flux and the regulation of metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can interact with specific transporters and binding proteins, affecting its localization and accumulation. For example, the methoxy groups on the aromatic rings can enhance its lipophilicity, facilitating its transport across cell membranes . The distribution of this compound within tissues can also be influenced by its interaction with binding proteins and other biomolecules.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the interaction with specific proteins can facilitate its localization to the nucleus, where it can influence gene expression . The methoxy groups on the aromatic rings can also affect its subcellular localization by enhancing its interaction with specific biomolecules.
Eigenschaften
IUPAC Name |
2,3,4-trimethoxy-6-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO6/c1-15-8-4-7(11(13)14)6(5-12)9(16-2)10(8)17-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BARDBXITMSPPQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)[N+](=O)[O-])C=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40488308 | |
| Record name | 2,3,4-Trimethoxy-6-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40488308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52978-83-3 | |
| Record name | 2,3,4-Trimethoxy-6-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40488308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


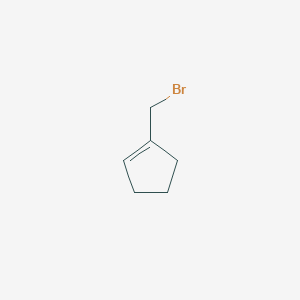
![1-Propanamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1337531.png)
![Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone](/img/structure/B1337536.png)
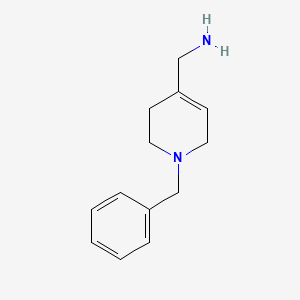


![3-(Bromomethyl)isoxazolo[5,4-b]pyridine](/img/structure/B1337542.png)
